3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OMTAD or trichloromethyl-4-methoxyphenyl-1,2,4-oxadiazole. Its unique chemical structure has made it a popular choice for researchers who are interested in its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that OMTAD may exert its biological effects through the inhibition of enzymes or the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that OMTAD can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that OMTAD can reduce inflammation and improve wound healing.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which allows for the synthesis of analogs with potentially improved biological activity. However, one limitation of using OMTAD is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole. One direction is the synthesis of analogs with improved biological activity or reduced toxicity. Another direction is the investigation of the mechanism of action of OMTAD and its potential targets. Additionally, further studies are needed to explore the potential applications of OMTAD in various fields, including medicine, material science, and agriculture.
In conclusion, 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields. Its unique chemical structure and potential biological activity have made it a popular choice for researchers. Further studies are needed to fully understand the mechanism of action of OMTAD and its potential applications.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole can be achieved through a variety of methods, including the reaction of trichloromethyl isocyanate with 4-methoxyphenylhydrazine, or the reaction of trichloromethyl isocyanate with 4-methoxyphenylsemicarbazide. These methods have been shown to be effective in producing high yields of OMTAD.
Scientific Research Applications
3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, OMTAD has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In material science, OMTAD has been used as a fluorescent probe for the detection of metal ions. In agriculture, OMTAD has been used as a plant growth regulator.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2/c1-16-7-4-2-6(3-5-7)8-14-9(17-15-8)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYKVNQVBMSVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
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